molecular formula C4H9O5P B1586902 4-Phosphonobutyric acid CAS No. 4378-43-2

4-Phosphonobutyric acid

Cat. No. B1586902
CAS RN: 4378-43-2
M. Wt: 168.08 g/mol
InChI Key: UYRFPODVSLYSCO-UHFFFAOYSA-N
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Description

4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a chemical compound with the molecular formula C4H9O5P and a molecular weight of 168.09 . It is used in scientific research and acts as a group-selective agonist for the group III metabotropic glutamate receptors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9O5P/c5-4 (6)2-1-3-10 (7,8)9/h1-3H2, (H,5,6) (H2,7,8,9) . The acid molecule exists in a zwitterionic form with a deprotonated PO3H2 group . The this compound molecule contains a total of 18 bond(s). There are 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 125.0 to 129.0 °C . It has a density of 1.551±0.06 g/cm3 . It is white to almost white in color and appears as a powder to crystalline . It is soluble in water with a solubility of 347.7g/L at 20 ºC .

Scientific Research Applications

Synthesis and Characterization

  • Binding to Brain Membranes : 4-Phosphonobutyric acid derivatives, specifically [3H]2-amino-4-phosphonobutyric acid, have been synthesized and characterized for their binding to rat brain membranes. This derivative selectively binds to a distinct class of L-glutamate binding sites, providing insights into synaptic transmission and glutamate receptor pharmacology (Monaghan et al., 1983).

Chemistry and Synthesis Applications

  • Enantioselective Synthesis : Enantioselective synthesis of chiral 3-aryl-4-phosphonobutyric acid esters has been achieved through Rh-catalyzed asymmetric hydrogenation. This method has been applied to synthesize potential GABA(B) antagonists like (R)-phaclofen with high enantioselectivity (Duan et al., 2010).

Crystal Structure Analysis

  • Molecular and Crystal Structure : The crystalline and molecular structure of DL-2-amino-4-phosphonobutyric acid monohydrate has been analyzed using x-ray diffraction. This study contributes to understanding the structural characteristics of phosphonobutyric acid derivatives (Chekhlov, 1992).

Pharmacological Modulation

  • Impact on Retinal Cells : Pharmacological studies reveal that 2-amino-4-phosphonobutyric acid and its analogs can modulate retinal ganglion cells, impacting synaptic transmission in the retina (Bolz et al., 1984).

Neurophysiological Research

  • Selective Inhibition of Synaptic Transmission : Research indicates that L-2-amino-4-phosphonobutyric acid (APB), a phosphonate analogue of L-glutamic acid, selectively inhibits synaptic transmission from the lateral entorhinal cortex in rat hippocampus slices, demonstrating its neurophysiological significance (Koerner & Cotman, 1981).

Antibacterial Activity

  • Dipeptide Antibacterial Agents : Studies show that dipeptides containing 4-amino-4-phosphonobutyric acid exhibit significant antibacterial activity, highlighting its potential in developing novel antibacterial agents (Lejczak et al., 1986; Zboińska et al., 1993)(https://consensus.app/papers/activity-phosphono-peptides-based-zboińska/74426ea1939e5d618e766e86ae26df94/?utm_source=chatgpt).

Safety and Hazards

4-Phosphonobutyric acid may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRFPODVSLYSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378723
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4378-43-2
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phosphonobutyric Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of 4-Phosphonobutyric acid (L-AP4)?

A1: L-AP4 is a potent and selective agonist for Group III metabotropic glutamate receptors (mGluRs). [, , ] These receptors are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.

Q2: What are the downstream effects of L-AP4 binding to mGluRs?

A2: L-AP4 binding to mGluRs, particularly group III subtypes like mGluR4, mGluR7, and mGlu8, primarily leads to the inhibition of adenylate cyclase activity. [, ] This inhibition reduces intracellular cyclic AMP (cAMP) levels, affecting various downstream signaling pathways involved in neuronal function and plasticity. []

Q3: How does L-AP4 compare to glutamate, the endogenous ligand for mGluRs?

A4: Glutamate exhibits low efficacy and potency in activating mGluR7 compared to L-AP4. [] Studies suggest distinct maximal potentiation levels for certain positive allosteric modulators (PAMs) when used with L-AP4 versus glutamate at mGluR7. []

Q4: How does L-AP4 affect ON and OFF pathways in the retina?

A5: L-AP4 blocks the light responses of ON bipolar cells in the retina by mimicking the endogenous photoreceptor transmitter, glutamate. [, , ] This selective inhibition of the ON pathway has been instrumental in studying retinal circuitry and information processing. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H9O5P, and its molecular weight is 184.09 g/mol.

Q6: Is there spectroscopic data available for this compound?

A7: Yes, spectroscopic data is available. 31P NMR, 1H NMR, and 13C NMR data are commonly used to characterize this compound and its derivatives. [] Additionally, studies have used techniques like ORD spectroscopy to determine the absolute configuration of chiral carbon atoms in synthesized analogues. []

Q7: How does the structure of L-AP4 contribute to its activity at group III mGluRs?

A8: Structural studies of the mGlu8 amino-terminal domain complexed with L-AP4 reveal that both the electronic and steric characteristics of the distal phosphate group are crucial for its potency and selectivity for group III mGluRs. []

Q8: What is the impact of N-methyl substitution on the activity of L-AP4?

A9: N-methyl substitution in L-AP4, resulting in N-methyl AP4, does not significantly alter its behavioral effects in rats compared to the parent compound. [] This suggests that the N-methyl group doesn't significantly hinder its interaction with the target receptor.

Q9: Are there other structural modifications of L-AP4 that impact its activity?

A10: Research on phosphono dipeptides based on 4-amino-4-phosphonobutyric acid, a structural analogue of L-AP4, reveals that the N-terminal amino acid significantly influences antibacterial activity. [] For instance, dipeptides with N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine showed activity against Escherichia coli. []

Q10: How does the administration route of L-AP4 influence its effects?

A10: While icv administration of L-AP4 has been shown to produce behavioral effects in rats, its effects following systemic administration may differ due to factors like blood-brain barrier permeability and metabolism.

Q11: Are there any differences in the in vivo effects of L-AP4 and N-methyl AP4?

A13: N-methyl AP4, like its parent compound L-AP4, exhibits similar effects on apomorphine stereotypy, haloperidol catalepsy, and learning and memory in rats following icv administration. [] This suggests that N-methyl substitution doesn't significantly alter its pharmacological profile in vivo.

Q12: What in vitro assays are commonly used to study L-AP4 activity?

A14: Researchers frequently employ cell-based assays, such as measuring forskolin-stimulated cAMP formation in cells expressing specific mGluR subtypes, to assess the agonist or antagonist activity of L-AP4 and related compounds. [, ]

Q13: Are there established animal models for investigating L-AP4's therapeutic potential?

A15: Researchers utilize rodent models of Parkinson's disease, induced by 6-hydroxydopamine lesions, to investigate the neuroprotective effects of L-AP4 and other mGluR modulators. [] These models allow for assessing the compound's ability to prevent or slow down dopaminergic neuron loss.

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